6-Ethyl-5-fluoropyrimidin-2(1H)-one
Description
Properties
IUPAC Name |
6-ethyl-5-fluoro-1H-pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2O/c1-2-5-4(7)3-8-6(10)9-5/h3H,2H2,1H3,(H,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVCPJJUOYWIPHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NC(=O)N1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.13 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-5-fluoropyrimidin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as ethylamine, fluorine-containing reagents, and pyrimidine precursors.
Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as palladium or copper to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-5-fluoropyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced pyrimidine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a variety of functionalized pyrimidine derivatives.
Scientific Research Applications
6-Ethyl-5-fluoropyrimidin-2(1H)-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to nucleic acid analogs and their interactions with biological systems.
Industry: Used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 6-Ethyl-5-fluoropyrimidin-2(1H)-one involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The ethyl group can influence the compound’s lipophilicity and membrane permeability, affecting its overall bioactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of 6-Ethyl-5-fluoropyrimidin-2(1H)-one, the following structurally analogous pyrimidinone derivatives are analyzed:
6-Amino-5-fluoro-1H-pyrimidin-2-one
- Substituents: Amino (-NH₂) at position 6, fluorine at position 5.
- Key Properties: Solubility: Higher polarity due to the amino group, enhancing aqueous solubility compared to ethyl-substituted analogs . Biological Activity: Acts as a building block for pharmaceuticals, with studies focusing on Structure-Activity Relationship (SAR) to optimize therapeutic efficacy .
- Applications : Used in medicinal chemistry to develop analogs with improved pharmacokinetic profiles .
6-Amino-5-(methylsulfanyl)pyrimidin-2(1H)-one
- Substituents: Amino (-NH₂) at position 6, methylsulfanyl (-SCH₃) at position 5.
- Key Properties :
6-(1-Fluoroethyl)-5-iodo-1H-pyrimidin-4-one
- Substituents : Fluoroethyl (-CH₂CH₂F) at position 6, iodine at position 5.
- Key Properties: Safety Profile: Classified as hazardous under GHS guidelines, requiring strict handling protocols .
Comparative Data Table
Research Findings and SAR Insights
- Solubility Trade-offs: The ethyl group in the target compound reduces aqueous solubility relative to amino-substituted derivatives but may enhance membrane permeability in drug candidates .
- Functional Group Impact : Methylsulfanyl and iodo substituents in analogs introduce distinct steric and electronic profiles, expanding utility in diverse therapeutic areas .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-Ethyl-5-fluoropyrimidin-2(1H)-one, and what experimental conditions are critical for optimizing yield?
- Methodological Answer : Synthesis typically involves fluorination and alkylation steps. Fluorination at position 5 can be achieved using hydrogen fluoride or fluorinating agents like DAST (diethylaminosulfur trifluoride) under anhydrous conditions. Ethyl group introduction may employ nucleophilic substitution (e.g., ethyl iodide with a base like NaH in DMF) or reductive alkylation. Key parameters include temperature control (0–60°C), solvent choice (DMF, THF), and inert atmosphere to prevent side reactions . Optimization via reaction monitoring (TLC or HPLC) is recommended.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : and NMR confirm substituent positions and purity. Fluorine’s strong electronegativity causes distinct splitting patterns.
- X-ray Crystallography : Resolves tautomeric forms (e.g., lactam vs. lactim) and hydrogen-bonding networks. For example, centrosymmetric dimers linked by N–H⋯O bonds are common in pyrimidinone derivatives .
- IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1700 cm) and N–H vibrations (~3200 cm).
Q. How does the ethyl substituent influence the compound’s solubility and stability in aqueous vs. organic media?
- Methodological Answer : The ethyl group enhances lipophilicity, reducing aqueous solubility. Stability studies should use buffered solutions (pH 6.5–7.4) and organic solvents (ethanol, DMSO). Accelerated degradation tests (e.g., 40°C/75% RH) with HPLC analysis can assess hydrolytic stability, particularly at the lactam ring .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data for tautomeric forms of this compound?
- Methodological Answer : Combine solid-state (X-ray crystallography) and solution-state (NMR, UV-Vis) analyses. For example, X-ray structures may reveal a lactam form, while NMR in DMSO-d can detect tautomeric equilibria. Computational modeling (DFT) with solvent corrections (e.g., PCM models) helps reconcile discrepancies .
Q. What strategies are recommended for studying the regioselective reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Fluorine’s electron-withdrawing effect directs nucleophiles to position 2 or 4. Use competitive reactions with amines or thiols under varying conditions (base strength, solvent polarity). Monitor regioselectivity via LC-MS and compare with DFT-calculated Fukui indices . For example, KCO in DMF at 80°C favors substitution at the less hindered position .
Q. How can researchers design in vitro assays to evaluate the biological activity of this compound, particularly for antimicrobial or anticancer potential?
- Methodological Answer :
- Antimicrobial Assays : Broth microdilution (CLSI guidelines) against Gram-positive/-negative bacteria and fungi (e.g., Candida albicans). Include positive controls (ciprofloxacin) and assess MIC/MBC values .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare IC values with structure-activity relationships (SAR) for pyrimidinone derivatives. Fluorine’s role in enhancing membrane permeability should be noted .
Q. What analytical approaches are suitable for detecting degradation products of this compound under oxidative stress?
- Methodological Answer : Use forced degradation with HO or UV light, followed by UPLC-QTOF-MS for high-resolution mass data. Compare fragmentation patterns with synthetic standards (e.g., oxidized ethyl side chains or defluorinated byproducts). Kinetic studies under varying pH/temperature quantify degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
